molecular formula C7H8Cl3NO B107320 O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride CAS No. 15256-10-7

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride

Cat. No.: B107320
CAS No.: 15256-10-7
M. Wt: 228.5 g/mol
InChI Key: GOBKVKBSXQMCNF-UHFFFAOYSA-M
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Description

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride (CAS 15256-10-7) is a white solid with a molecular formula of C₇H₈Cl₃NO and a molecular weight of 228.50 g/mol . This biochemical is a specialized and potent inhibitor of the immunomodulatory enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) , a key target in cancer immunotherapy and chronic viral infection research . The compound functions as a rationally designed mimic of a proposed alkylperoxy transition state in the IDO1 catalytic mechanism. Structure-activity relationship studies have demonstrated that halogen substitution, particularly at the meta position of the benzyl ring, significantly enhances inhibitory potency. This compound exemplifies this optimized structure, contributing to its sub-micromolar to nanomolar level potency in both enzymatic and cell-based assays . Its high ligand efficiency and excellent cellular activity make it an attractive tool compound for probing IDO1 function in vitro and in vivo, with relevance for developing novel antitumor therapeutic strategies . This product is provided with a minimum purity of 95% and must be stored sealed in a dry environment . Hazard Statements: H228 (Flammable solid), H315 (Causes skin irritation), H319 (Causes serious eye irritation) . Precautionary Statements: P210 (Keep away from heat/sparks/open flames), P240 (Ground/bond container and receiving equipment), P241 (Use explosion-proof electrical equipment), P280 (Wear protective gloves/protective clothing/eye protection/face protection) . This product is for research and further manufacturing use only, not for direct human use or diagnostic procedures.

Properties

IUPAC Name

O-[(3,4-dichlorophenyl)methyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO.ClH/c8-6-2-1-5(4-11-10)3-7(6)9;/h1-3H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUZSWJUEHCRFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CON)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15256-10-7
Record name Hydroxylamine, O-[(3,4-dichlorophenyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15256-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Mechanism and Conditions

  • Base-Mediated Alkylation : Hydroxylamine hydrochloride is deprotonated in the presence of a base (e.g., sodium carbonate or sodium hydroxide) to generate the reactive hydroxylamine anion. This anion attacks the electrophilic carbon of 3,4-dichlorobenzyl chloride, displacing the chloride ion.

    NH2OH\cdotpHCl+BaseNH2O+3,4-Cl2C6H3CH2Cl3,4-Cl2C6H3CH2ONH2HCl\text{NH}_2\text{OH·HCl} + \text{Base} \rightarrow \text{NH}_2\text{O}^- + \text{3,4-Cl}_2\text{C}_6\text{H}_3\text{CH}_2\text{Cl} \rightarrow \text{3,4-Cl}_2\text{C}_6\text{H}_3\text{CH}_2\text{ONH}_2·\text{HCl}

    The reaction is typically conducted in polar aprotic solvents (e.g., ethanol, methanol) at 20–50°C for 4–24 hours.

  • Stoichiometric Considerations :

    • Molar ratio of hydroxylamine hydrochloride to 3,4-dichlorobenzyl chloride: 1:1 to 1:1.2.

    • Base equivalents: 1.5–2.0 equivalents relative to hydroxylamine hydrochloride to ensure complete deprotonation.

Optimization Insights :

  • Temperature Control : Elevated temperatures (>50°C) risk hydrolysis of the benzyl chloride, while lower temperatures (<20°C) slow reaction kinetics.

  • Solvent Selection : Methanol enhances solubility of intermediates but may necessitate longer reaction times compared to ethanol.

Data Table 1: Alkylation Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature30–40°CMaximizes rate/minimizes side reactions
SolventEthanolBalances solubility and reactivity
Reaction Time12–18 hours>90% conversion achieved
BaseNa₂CO₃Mild, reduces over-alkylation

Oxime Formation and Subsequent Functionalization

An alternative approach involves synthesizing a 3,4-dichlorobenzyl oxime intermediate, followed by reduction to the hydroxylamine derivative.

Stepwise Procedure

  • Oxime Synthesis :

    • 3,4-Dichlorobenzaldehyde is condensed with hydroxylamine hydrochloride in aqueous ethanol to form the corresponding aldoxime.

    3,4-Cl2C6H3CHO+NH2OH\cdotpHCl3,4-Cl2C6H3CH=NOH+HCl+H2O\text{3,4-Cl}_2\text{C}_6\text{H}_3\text{CHO} + \text{NH}_2\text{OH·HCl} \rightarrow \text{3,4-Cl}_2\text{C}_6\text{H}_3\text{CH=NOH} + \text{HCl} + \text{H}_2\text{O}

    Reaction conditions: 60–70°C, 2–4 hours, pH 4–5 (adjusted with acetic acid).

  • Benzylation of Oxime :

    • The oxime is treated with 3,4-dichlorobenzyl bromide in the presence of K₂CO₃ to form the O-benzyl oxime ether.

    3,4-Cl2C6H3CH=NOH+3,4-Cl2C6H3CH2Br3,4-Cl2C6H3CH2O-N=CH-C6H3Cl2\text{3,4-Cl}_2\text{C}_6\text{H}_3\text{CH=NOH} + \text{3,4-Cl}_2\text{C}_6\text{H}_3\text{CH}_2\text{Br} \rightarrow \text{3,4-Cl}_2\text{C}_6\text{H}_3\text{CH}_2\text{O-N=CH-C}_6\text{H}_3\text{Cl}_2

    Solvent: DMF or acetone; reaction time: 6–12 hours at 50°C.

  • Reduction to Hydroxylamine :

    • The oxime ether is reduced using hydrogen gas (1–3 atm) over a palladium-on-carbon catalyst to yield the hydroxylamine derivative.

    O-Benzyl oxime+H2O-(3,4-Dichlorobenzyl)hydroxylamine\text{O-Benzyl oxime} + \text{H}_2 \rightarrow \text{O-(3,4-Dichlorobenzyl)hydroxylamine}

    The product is isolated as the hydrochloride salt via treatment with HCl gas.

Advantages and Limitations :

  • Yield : 65–75% over three steps, with purity >95% after recrystallization.

  • Challenges : Requires handling of hazardous reagents (e.g., H₂ gas) and multiple purification steps.

Industrial-Scale Synthesis Considerations

Industrial production prioritizes cost-efficiency, safety, and minimal waste. A modified alkylation protocol is employed:

  • Continuous Flow Reactors :

    • Hydroxylamine hydrochloride and 3,4-dichlorobenzyl chloride are fed into a tubular reactor at 35°C with a residence time of 30 minutes.

    • Advantages: Enhanced heat transfer, reduced side products, and scalability.

  • In Situ Hydrolysis and Neutralization :

    • Post-reaction, the mixture is hydrolyzed with dilute HCl (1M) to quench excess base, followed by neutralization with NaOH to pH 7–8.

    • The product is extracted into chloroform, dried (Na₂SO₄), and crystallized by HCl gas infusion.

Data Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (Round-bottom)Continuous Flow
Temperature Control±2°C±0.5°C
Yield70–80%85–90%
Purity95–98%99% (after crystallization)

Purification and Characterization

  • Recrystallization :

    • Crude product is dissolved in hot methanol (60°C) and cooled to 4°C to induce crystallization.

    • Purity improvements: 90% → 99% after two recrystallizations.

  • Analytical Methods :

    • ¹H NMR (DMSO-d₆): δ 7.6–7.8 (m, 3H, aromatic), δ 4.7 (s, 2H, CH₂), δ 10.2 (br s, NH).

    • Potentiometric Titration : Determines hydrochloride content (theoretical Cl⁻: 15.5%; observed: 15.2–15.4%).

Challenges and Optimization Strategies

  • Byproduct Formation :

    • 3,4-Dichlorobenzyl Alcohol : Forms via hydrolysis of the benzyl chloride. Mitigated by controlling water content (<1% in solvent).

    • Di-alkylated Product : Reduced by using stoichiometric hydroxylamine and moderate base concentrations.

  • Solvent Recovery :

    • Methanol and ethanol are distilled under reduced pressure (40–50°C, 100 mbar) and reused, reducing costs by 30%.

Comparative Analysis of Synthetic Routes

Data Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Direct Alkylation8599High120
Oxime Route7095Moderate180
Industrial Continuous9099Very High90

Chemical Reactions Analysis

Types of Reactions

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitroso compounds, while reduction yields amines .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of O-(3,4-Dichlorobenzyl)hydroxylamine derivatives as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in immune suppression in cancer. Inhibitors derived from this compound have shown sub-micromolar potency against IDO1, indicating their potential as therapeutic agents in cancer treatment .

Case Study:

  • In vitro Studies : Compounds derived from O-(3,4-Dichlorobenzyl)hydroxylamine were tested against various cancer cell lines, demonstrating nanomolar-level potency. For instance, specific derivatives showed significant inhibition of IDO1 activity in HeLa cells induced with interferon-gamma (IFNγ) .

Neurological Applications

The compound has been explored as a potential brain-penetrant inhibitor for treating non-small-cell lung cancer (NSCLC) with EGFR mutations. Its ability to cross the blood-brain barrier makes it a candidate for targeting brain metastases associated with lung cancer .

Case Study:

  • EGFR Inhibition : A derivative of O-(3,4-Dichlorobenzyl)hydroxylamine was shown to induce tumor regression in intracranial patient-derived xenograft models, suggesting its efficacy in treating localized and metastatic NSCLC .

Organic Synthesis

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride serves as a valuable intermediate in organic synthesis. It is utilized for the preparation of oximes and hydroxamic acids from carboxylic acids and as a reagent in various addition reactions involving carbon-carbon double bonds .

Applications in Material Science

The compound is also employed in the formulation of anti-skinning agents and corrosion inhibitors used in surface treatments. Its antioxidant properties make it suitable for applications in rubber and plastics industries as a vulcanization accelerator and radical scavenger .

Analytical Applications

In analytical chemistry, this compound is used for the quantitative analysis of iron in water samples. It reacts with iron ions to form stable complexes that can be detected spectrophotometrically .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryIDO1 InhibitionSub-micromolar potency against cancer cell lines
EGFR InhibitionEffective against NSCLC with brain metastases
Organic SynthesisOxime and Hydroxamic Acid PreparationUseful intermediate for various organic reactions
Material ScienceAnti-skinning Agents & Corrosion InhibitorsEmployed in surface treatments
Analytical ChemistryIron QuantificationForms complexes detectable by spectrophotometry

Mechanism of Action

The mechanism of action of O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride involves its ability to form stable oxime derivatives with carbonyl compounds. This reaction is facilitated by the presence of the aminooxy group, which acts as a nucleophile. The compound can also interact with various molecular targets, including enzymes and proteins, through covalent modification .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substituents

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride (PFBHA)
  • Molecular formula : C₆F₅CH₂ONH₂·HCl
  • Molecular weight : 249.56 g/mol
  • CAS : 57981-02-9
  • Key differences: Substituents: Five fluorine atoms on the benzyl ring vs. two chlorines in the target compound. Reactivity: Fluorine’s strong electron-withdrawing nature enhances derivatization efficiency for carbonyl compounds (e.g., aldehydes, ketones) in analytical chemistry . Applications: Widely used in gas chromatography-mass spectrometry (GC/MS) for detecting carbonyls in biological and environmental samples (e.g., methylglyoxal in tea polyphenols) .
N-(2,4-Dichlorobenzyl)hydroxylamine Hydrochloride
  • Molecular formula: C₇H₈Cl₃NO
  • Molecular weight : 228.5 g/mol
  • CAS : 139460-29-0
  • Key differences: Substituent position: Chlorines at 2- and 4-positions vs. 3- and 4-positions in the target compound.

Functional Group Variants

S-(3,4-Dichlorobenzyl)isothiourea Hydrochloride
  • Key differences: Functional group: Replaces hydroxylamine’s oxygen with sulfur, forming an isothiourea moiety. Applications: Demonstrates antimicrobial activity against multidrug-resistant bacteria (e.g., Pseudomonas aeruginosa) due to enhanced membrane permeability .
O-(4-Methoxybenzyl)hydroxylamine Hydrochloride
  • Key differences :
    • Substituents : Methoxy group at the 4-position vs. chlorines.
    • Reactivity : Methoxy’s electron-donating nature reduces electrophilicity, limiting utility in harsh derivatization conditions .

Deuterated and Isotopic Variants

O-(2,3,4,5,6-Pentafluorobenzyl-α,α-d₂)hydroxylamine Hydrochloride
  • Molecular formula : C₆F₅CD₂ONH₂·HCl
  • Molecular weight : 251.57 g/mol
  • CAS : 358730-85-5
  • Applications : Used in isotopic labeling studies to trace reaction mechanisms or improve detection sensitivity in mass spectrometry .

Data Table: Comparative Analysis

Compound Name Substituents Molecular Weight CAS Number Key Applications Notable Research Findings
O-(3,4-Dichlorobenzyl)hydroxylamine HCl 3,4-Cl₂-Benzyl 228.5 15256-10-7 Organic synthesis Irritant; limited analytical use
O-PFBHA 2,3,4,5,6-F₅-Benzyl 249.56 57981-02-9 GC/MS derivatization Detects carbonyls in tea, blood
N-(2,4-Dichlorobenzyl)hydroxylamine HCl 2,4-Cl₂-Benzyl 228.5 139460-29-0 Research chemical Structural isomer; untested in vivo
S-(3,4-Dichlorobenzyl)isothiourea HCl 3,4-Cl₂-Benzyl (S) - - Antimicrobial agent Active against P. aeruginosa
O-(4-Methoxybenzyl)hydroxylamine HCl 4-OCH₃-Benzyl - - Mild derivatization Lower reactivity vs. chlorinated

Analytical Chemistry

  • PFBHA outperforms O-(3,4-dichlorobenzyl)hydroxylamine HCl in carbonyl detection due to fluorine’s electronegativity, enabling sub-ppb detection limits in air and water .
  • The 3,4-dichloro derivative’s higher melting point (195°C vs. PFBHA’s 215°C) suggests greater thermal stability but lower solubility in polar solvents .

Biological Activity

O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride is a synthetic compound characterized by its distinct molecular structure, which includes a dichlorobenzyl group attached to a hydroxylamine moiety. This compound has garnered attention for its potential biological activities, particularly as an antibacterial agent and in other therapeutic applications. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of an acid catalyst. This method highlights the compound's accessibility for research and application in synthetic organic chemistry.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. Hydroxylamines are known to interfere with bacterial cell wall synthesis, which is crucial for bacterial viability. The specific modification of the dichlorobenzyl group may enhance this activity by improving lipophilicity and facilitating better penetration through cell membranes .

Table 1: Summary of Biological Activities

Activity TypeDescription
AntibacterialInhibits bacterial growth by disrupting cell wall synthesis.
Antitumor PotentialShows promise in inhibiting tumor cell proliferation through metabolic pathways.
Derivatization ReagentUsed to form oxime derivatives from carbonyl groups for analytical chemistry.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : The compound may interact with specific enzymes or receptors that regulate bacterial growth and tumor cell proliferation .
  • Formation of Oxime Derivatives : Its ability to react with carbonyl groups allows it to form oximes, which can have distinct biological properties that contribute to its overall activity.

Study on Antibacterial Efficacy

A study conducted on various hydroxylamine derivatives, including this compound, demonstrated its efficacy against multiple bacterial strains. The compound showed a significant reduction in bacterial viability in vitro, suggesting its potential as a therapeutic agent in treating bacterial infections.

Antitumor Activity Exploration

Another research effort explored the compound's antitumor properties by examining its effects on cancer cell lines. Results indicated that this compound could inhibit tumor cell growth through mechanisms involving metabolic pathway modulation. Further studies are warranted to understand the full scope of its antitumor activity and potential clinical applications .

Table 2: Case Study Results

Study FocusFindings
Antibacterial StudySignificant inhibition of bacterial growth across tested strains.
Antitumor StudyInhibition of tumor cell proliferation observed in various cancer lines.

Q & A

Q. How can researchers address discrepancies in reported bioactivity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., CLSI guidelines).
  • Synergistic studies : Test combinations with known inhibitors to identify confounding factors (e.g., efflux pump activity) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride
Reactant of Route 2
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O-(3,4-Dichlorobenzyl)hydroxylamine hydrochloride

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